AL-9 (869218-90-6): Superior Anti-HCV Potency in Genotype 1b vs. PI4KIIIβ-Selective PIK-93
AL-9 demonstrates significantly greater potency against HCV genotype 1b replication compared to the PI4KIIIβ-selective inhibitor PIK-93. In a subgenomic replicon assay, AL-9 exhibited an EC50 of 0.29 µM for genotype 1b, whereas PIK-93 showed a much higher EC50 of 1.9 µM for HCV replication, representing a 6.6-fold difference in potency [1]. This quantitative advantage directly correlates with AL-9's primary target, PI4KIIIα, which is a critical host factor for the HCV genotype 1b replication complex, unlike PI4KIIIβ, the primary target of PIK-93.
| Evidence Dimension | Anti-HCV Potency (EC50) |
|---|---|
| Target Compound Data | 0.29 µM (HCV genotype 1b replicon) |
| Comparator Or Baseline | PIK-93: 1.9 µM (HCV replicon) |
| Quantified Difference | 6.6-fold greater potency for AL-9 |
| Conditions | Huh7.5 cells with subgenomic HCV replicon (Genotype 1b Con1-SR) treated for 3 days |
Why This Matters
For researchers investigating genotype 1b HCV replication, AL-9 provides superior potency, allowing for lower compound usage and a wider experimental window to observe inhibitory effects.
- [1] Bianco A, et al. PLoS Pathog. 2012 Mar 8;8(3):e1002576. Table 1. View Source
